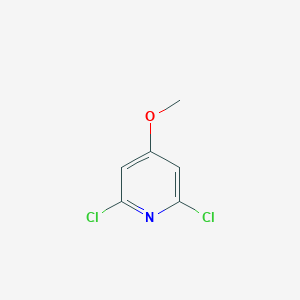

2,6-Dichloro-4-methoxypyridine

描述

Significance of Pyridine (B92270) Derivatives in Modern Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in modern chemistry. nih.govsciencepublishinggroup.com Their versatile nature has led to their application in a wide range of fields, from medicinal chemistry to materials science. nih.govnih.gov The presence of a nitrogen atom in the aromatic ring imparts unique electronic properties, influencing reactivity and intermolecular interactions. nih.gov This has made pyridine scaffolds a favored component in the design and synthesis of new drugs, agrochemicals, and functional materials. nih.govnih.gov

The introduction of halogen atoms onto the pyridine ring, creating halogenated pyridines, has been a historically significant strategy in organic synthesis. nih.gov Halogenation reactions, while fundamental, can be challenging for electron-deficient systems like pyridine, often requiring harsh conditions. nih.gov Historically, the halogenation of dihydroxypyridines, for instance, required high temperatures and pressures. google.com

The development of new synthetic methodologies, such as those employing designed phosphine (B1218219) reagents or copper-catalyzed additions, has provided more selective and milder routes to halogenated pyridines. nih.govacs.org These advancements have been crucial, as haloarenes are valuable precursors for a wide array of chemical transformations, enabling the precise introduction of other functional groups. nih.gov

Methoxypyridines, a subclass of pyridine derivatives, play a crucial role in heterocyclic chemistry. The methoxy (B1213986) group, an electron-donating group, can influence the reactivity and basicity of the pyridine ring. nih.gov For example, 2-methoxypyridines exhibit lower basicity compared to unsubstituted pyridine due to the inductive electron-withdrawing effect of the alkoxy group. nih.gov This modulation of electronic properties can be strategically employed in complex molecule synthesis, facilitating reactions that might otherwise be inefficient. nih.gov

The synthesis of methoxypyridine derivatives can be achieved through various methods, including the nucleophilic aromatic substitution of dihalo- or trihalopyridines with methoxides. chemicalbook.comnih.gov These compounds serve as important intermediates in the preparation of more complex molecules with potential biological activities. nih.gov

Justification for Focused Research on 2,6-Dichloro-4-methoxypyridine

The specific compound this compound emerges as a molecule of interest due to its unique combination of functional groups: two chlorine atoms and a methoxy group on a pyridine scaffold. This particular arrangement of substituents presents both challenges and opportunities for chemical research.

While the broader classes of halogenated pyridines and methoxypyridines have been extensively studied, a focused and comprehensive investigation into the specific properties and reactivity of this compound appears to be less prevalent in the current body of scientific literature. Much of the existing information is found within the context of larger studies on related compounds or as a starting material for more complex syntheses. chemicalbook.comnih.gov A dedicated exploration of its fundamental chemical behavior, reaction kinetics, and potential as a versatile building block is an area ripe for further research.

The unique electronic and steric environment of this compound suggests a high potential for novel scientific discoveries. The interplay between the electron-withdrawing chloro groups and the electron-donating methoxy group can lead to regioselective reactions that are not readily achievable with other pyridine derivatives. Investigating its reactivity towards various nucleophiles, its utility in cross-coupling reactions, and its potential as a ligand in organometallic chemistry could unveil new synthetic pathways and applications. Furthermore, a deeper understanding of its physicochemical properties could inform the design of new functional materials and molecules with tailored characteristics.

Data Tables

Table 1: Properties of Pyridine and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Pyridine | C5H5N | 79.10 | 115 | 0.982 |

| 4-Methoxypyridine (B45360) | C6H7NO | 109.13 | 108-111 °C/65 mmHg sigmaaldrich.com | 1.075 sigmaaldrich.com |

| 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | 163.01 | - | - |

| 4,6-Dichloro-2-methoxypyrimidine | C5H4Cl2N2O | 179.00 nih.gov | - | - |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQWWYZZOZBFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391426 | |

| Record name | 2,6-dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-75-0 | |

| Record name | 2,6-Dichloro-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro 4 Methoxypyridine

Strategic Approaches to the Synthesis of 2,6-Dichloro-4-methoxypyridine Precursors

The synthesis of this compound relies on the strategic construction of its dichlorinated and methoxy-substituted pyridine (B92270) core. This involves a combination of regioselective halogenation, etherification, and, in some approaches, the initial construction of the pyridine ring itself.

Regioselective Halogenation Techniques for Pyridine Scaffolds

Achieving the desired 2,6-dichloro substitution pattern on a pyridine ring is a critical step. Direct chlorination of pyridine often leads to a mixture of products. Therefore, more controlled and regioselective methods are employed. One common strategy involves the use of pyridine N-oxides, which can direct halogenation to the 2- and 6-positions. nih.gov For instance, the halogenation of pyridine N-oxides under mild conditions provides a practical route to 2-halo-substituted pyridines. nih.gov Another approach involves the use of a pre-existing directing group on the pyridine ring to control the position of chlorination. Subsequently, this directing group can be removed or transformed.

For the synthesis of precursors to this compound, a common starting material is 4,6-dihydroxypyrimidine, which can be synthesized through the cyclization of diethyl malonate and formamide. google.com This dihydroxypyrimidine can then be chlorinated to form 4,6-dichloropyrimidine. google.com While this example pertains to a pyrimidine, similar strategies are conceptually applied to pyridine ring systems. The use of phosphorus oxychloride is a common method for converting hydroxypyridines or pyrimidones to their corresponding chloro derivatives. google.comchemicalbook.com

Etherification Strategies for Methoxy (B1213986) Group Introduction

The introduction of the methoxy group at the 4-position is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of 2,4,6-trichloropyridine (B96486) with sodium methoxide (B1231860). chemicalbook.com In this reaction, the methoxide ion preferentially attacks the 4-position of the trichloropyridine ring, displacing a chloride ion. This regioselectivity is attributed to the electronic properties of the pyridine ring, where the 4-position is more activated towards nucleophilic attack than the 2- and 6-positions in this specific substrate. The reaction is typically carried out in a solvent like methanol (B129727) or dimethylformamide (DMF). chemicalbook.com For example, reacting 2,4,6-trichloropyridine with sodium hydride and methanol in DMF at room temperature can afford this compound in high yield. chemicalbook.com

An alternative strategy involves the nucleophilic aromatic substitution of a fluorine atom. For instance, the reaction of 2,6-dichloro-4-fluoropyridine (B1403558) with sodium methoxide would also yield the desired product. The higher reactivity of fluoride (B91410) as a leaving group in nucleophilic aromatic substitution can be advantageous in certain synthetic contexts. masterorganicchemistry.com

Multicomponent Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step from three or more starting materials. nih.govresearchgate.net While direct synthesis of this compound via an MCR is not commonly reported, the construction of the core pyridine ring through such methods is well-established. acsgcipr.org

Several named reactions are central to pyridine synthesis via MCRs, including the Hantzsch pyridine synthesis, the Guareschi-Thorpe reaction, and the Bohlmann-Rahtz pyridine synthesis. acsgcipr.org These reactions typically involve the condensation of carbonyl compounds, ammonia (B1221849) or an amine, and a dicarbonyl compound or its equivalent. acsgcipr.org Transition metal catalysis, particularly with ruthenium and rhodium, has also been extensively explored for the [2+2+2] cycloaddition of alkynes and nitriles to form pyridines. nih.gov Rhodium(III)-catalyzed three-component annulation of simple pyridines, alkynes, and 1,2-dichloroethane (B1671644) provides a pathway to diverse ring-fused pyridiniums. nih.govresearchgate.net

These MCR strategies provide access to a wide variety of substituted pyridines, which can then be further functionalized through halogenation and etherification to yield the target compound, this compound.

Derivatization and Functionalization Reactions of this compound

The two chlorine atoms on the this compound ring are susceptible to displacement by various nucleophiles, making it a versatile building block for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the primary pathway for the functionalization of this compound. This reaction involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a chloride ion. masterorganicchemistry.com

The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In this compound, the nitrogen atom in the pyridine ring and the two chlorine atoms act as electron-withdrawing groups, activating the ring for nucleophilic attack.

A wide range of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse array of substituted pyridines. These nucleophiles include:

O-Nucleophiles: Alkoxides and phenoxides can displace one or both chlorine atoms to form ethers. For example, reaction with sodium methoxide can lead to 2-chloro-4,6-dimethoxypyridine (B11224) or 2,4,6-trimethoxypyridine (B1365694) depending on the reaction conditions.

N-Nucleophiles: Amines, amides, and N-heterocycles are commonly used to introduce nitrogen-containing functional groups. acs.org These reactions are fundamental in the synthesis of many biologically active compounds.

S-Nucleophiles: Thiols and thiophenols react to form thioethers.

C-Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can be used to form new carbon-carbon bonds, though these reactions can sometimes be more challenging.

The reactivity in SNAr reactions is also dependent on the leaving group, with the general trend being F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Below is a table summarizing the types of nucleophiles and the corresponding products from SNAr reactions with this compound.

| Nucleophile Type | Example Nucleophile | Product Class |

| O-Nucleophiles | Sodium Methoxide (NaOCH₃) | Aryl Ethers |

| Sodium Phenoxide (NaOPh) | Diaryl Ethers | |

| N-Nucleophiles | Ammonia (NH₃) | Aminopyridines |

| Benzylamine (BnNH₂) | N-Alkylaminopyridines | |

| Pyrrolidine | N-Heterocyclic Substituted Pyridines | |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | Aryl Thioethers |

The ability to perform these SNAr reactions under mild conditions is crucial for the late-stage functionalization of complex molecules. acs.org Research has focused on developing catalytic systems and reaction conditions that allow for high efficiency and selectivity in these transformations.

Influence of Leaving Group and Electronic Effects on Reactivity

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is significantly influenced by the nature of the leaving groups (the two chlorine atoms) and the electronic effects exerted by the methoxy group and the pyridine nitrogen.

The chlorine atoms at the C2 and C6 positions are the primary leaving groups. Their departure is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during SNAr reactions. In dihalogenated N-heteroarenes, cross-coupling reactions typically favor the C-X bond adjacent to the nitrogen atom. nsf.gov However, the electronic environment of the pyridine ring can be manipulated to achieve selective reactions at other positions.

The methoxy group at the C4 position is an electron-donating group, which can influence the regioselectivity of reactions. This group can increase the electron density at the C3 and C5 positions, potentially affecting the reactivity of the adjacent chlorine atoms. In some cases, this can lead to unexpected selectivity in cross-coupling reactions. For instance, in related dichloropyridine systems, the use of sterically hindered ligands has been shown to promote cross-coupling at the C4 position, overcoming the conventional preference for the C2 position. nsf.gov

Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 2- and 6-positions. These reactions are fundamental in constructing more complex molecules, particularly in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and a halide. yonedalabs.com For this compound, this reaction allows for the selective arylation or heteroarylation at the chlorine-bearing positions. The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.org

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

The regioselectivity of the reaction can often be controlled by tuning the reaction conditions, such as the catalyst, ligand, and base. In many instances, the first coupling occurs preferentially at one of the chloro positions, allowing for the subsequent introduction of a different aryl or heteroaryl group at the other position. This stepwise approach provides access to unsymmetrically substituted 4-methoxypyridine (B45360) derivatives. Studies on related dihalopyridine systems have demonstrated that factors like steric hindrance and electronic effects of the incoming boronic acid can influence the site of the initial coupling. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh3)4/K3PO4 | 2-Aryl-6-chloro-4-methoxypyridine | mdpi.com |

| 2-Aryl-6-chloro-4-methoxypyridine | Heteroarylboronic acid | PdCl2(dppf)/Na2CO3 | 2-Aryl-6-heteroaryl-4-methoxypyridine | nih.gov |

Buchwald-Hartwig Amination for Nitrogen-Containing Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. nih.gov This reaction is instrumental in synthesizing a variety of nitrogen-containing derivatives of this compound.

By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a base, one or both of the chlorine atoms can be substituted with an amino group. The choice of ligand for the palladium catalyst is crucial for the success of this reaction and can influence its efficiency and selectivity.

Table 2: Buchwald-Hartwig Amination of this compound

| Reactant 1 | Amine | Catalyst/Ligand/Base | Product | Reference |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH2) | Pd2(dba)3/Xantphos/NaOtBu | 2-Amino-6-chloro-4-methoxypyridine | nih.gov |

| This compound | Secondary Amine (R2NH) | Pd(OAc)2/BINAP/Cs2CO3 | 2-(Dialkylamino)-6-chloro-4-methoxypyridine | nih.gov |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For this compound, this reaction provides a direct route to alkynyl-substituted pyridines.

The reaction can be performed selectively to introduce one or two alkynyl groups. The reactivity of the two chlorine atoms can differ, and in some cases, selective mono-alkynylation can be achieved. For instance, in the related compound 4,6-dichloro-2-pyrone, Sonogashira coupling occurs with high regioselectivity at the 6-position. nih.gov Similar selectivity can be anticipated with this compound under specific conditions.

Table 3: Sonogashira Coupling of this compound

| Reactant 1 | Alkyne | Catalyst/Co-catalyst/Base | Product | Reference |

|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh3)4/CuI/Et3N | 2-Alkynyl-6-chloro-4-methoxypyridine | libretexts.orgnih.gov |

Heck Coupling for Olefination

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction allows for the introduction of vinyl groups onto the pyridine ring of this compound.

The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org The stereoselectivity of the Heck reaction is generally high, leading to the trans-isomer of the resulting alkene. organic-chemistry.org Similar to other cross-coupling reactions, selective mono-olefination can be achieved by controlling the reaction conditions.

Table 4: Heck Coupling of this compound

| Reactant 1 | Alkene | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| This compound | Alkene (CH2=CHR) | Pd(OAc)2/Et3N | 2-Chloro-4-methoxy-6-vinylpyridine | wikipedia.org |

Stille and Negishi Coupling Applications

The Stille and Negishi coupling reactions are also valuable tools for the functionalization of this compound.

The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture. This reaction can be used to introduce a variety of organic groups, including alkyl, vinyl, and aryl moieties, onto the pyridine core.

The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, also in the presence of a palladium or nickel catalyst. orgsyn.org Negishi coupling is known for its high yields and tolerance of a wide range of functional groups. orgsyn.orgorgsyn.org This makes it a powerful method for the synthesis of complex pyridine derivatives.

Both reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between Stille and Negishi coupling often depends on the availability of the organometallic reagent and the desired functional group tolerance.

Table 5: Stille and Negishi Coupling of this compound

| Coupling Reaction | Organometallic Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu3) | Pd(PPh3)4 | 2-Substituted-6-chloro-4-methoxypyridine | wikipedia.org |

| Negishi Coupling | Organozinc (R-ZnCl) | PdCl2(dppf) | 2-Substituted-6-chloro-4-methoxypyridine | orgsyn.orgorgsyn.org |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring can significantly modulate this reactivity. In this compound, the activating methoxy group at the 4-position enhances the electron density of the ring, making electrophilic attack more feasible than in unsubstituted pyridine.

Nitration and Halogenation Studies

Halogenation of the pyridine ring would also be directed by the methoxy group to the 3- and 5-positions. The specific reagents and conditions for the halogenation of this compound are not extensively documented in publicly available literature.

Directed Ortho Metalation (DoM) Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The methoxy group is a well-established DMG.

In the case of this compound, the methoxy group can direct the metalation to the 3- and 5-positions. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups with high regioselectivity. This approach offers a predictable way to synthesize 3- and/or 5-substituted derivatives of this compound. The general principle involves the interaction of the methoxy group's oxygen atom with the lithium of an alkyllithium base, such as n-butyllithium, which leads to the deprotonation of the nearest ring proton. Subsequent reaction with an electrophile introduces a substituent at this position.

Table 1: Potential Electrophiles for DoM of this compound

| Electrophile | Introduced Functional Group |

|---|---|

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |

| CO₂ | Carboxylic acid (-COOH) |

| I₂ | Iodine (-I) |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

Radical Reactions and Mechanistic Investigations

The involvement of this compound in radical reactions is a less explored area of its chemistry. However, general principles of radical chemistry can be applied to understand its potential reactivity.

Bipyridine-Stabilized Boryl Radical Processes

Recent advancements in organic synthesis have seen the emergence of pyridine-boryl radicals as potent and mild organic reductants. These species are typically generated from a bipyridine, a boron source, and a reductant. While no specific studies involving this compound in bipyridine-stabilized boryl radical processes have been reported, the pyridine nitrogen in the substrate could potentially interact with and influence such radical systems. The electronic properties of the substituted pyridine could modulate the reactivity of the boryl radical.

Electron Spin Resonance (ESR) Studies of Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for the detection and characterization of radical intermediates in chemical reactions. In the context of radical reactions involving this compound, ESR could be employed to study the structure and stability of any radical intermediates that may form. There is, however, a lack of specific ESR studies on radical intermediates derived from this particular compound in the current body of scientific literature.

Chemo- and Regioselectivity in Reactions of this compound

The presence of two reactive chloro substituents and an activating methoxy group on the pyridine ring raises questions of chemo- and regioselectivity in nucleophilic substitution reactions. The chlorine atoms at the 2- and 6-positions are susceptible to displacement by nucleophiles. The electronic environment of the pyridine ring, influenced by both the ring nitrogen and the methoxy group, will dictate the relative reactivity of these two positions.

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. In this compound, both chlorine atoms are at positions activated by the nitrogen. The 4-methoxy group further influences the electron density at the 2- and 6-positions. The precise regioselectivity of nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. For instance, a sterically hindered nucleophile might preferentially attack the less hindered position, if there is a significant steric difference.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Product(s) |

|---|---|

| Amines (RNH₂) | Mono- or di-amino substituted pyridines |

| Alkoxides (RO⁻) | Mono- or di-alkoxy substituted pyridines |

| Thiolates (RS⁻) | Mono- or di-thioether substituted pyridines |

The outcome of these reactions, in terms of mono- versus di-substitution and the selectivity for the 2- versus the 6-position (if they are electronically non-equivalent due to conformational effects or interactions with the reaction medium), would need to be determined experimentally.

Factors Governing Selective Functionalization at C-2, C-4, and C-6 Positions

The regioselectivity of reactions involving this compound is a delicate interplay of the electronic and steric influences of its substituents. The pyridine nitrogen, being highly electronegative, along with the two chlorine atoms, deactivates the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr). In SNAr reactions, substitution is favored at the C-2 and C-4 positions because the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. stackexchange.com

The methoxy group at the C-4 position is a powerful ortho-, para-directing activating group in electrophilic aromatic substitution. However, in the context of nucleophilic substitution on the dichloromethoxypyridine ring, its electronic influence is more complex. The methoxy group can donate electron density through resonance, which would intuitively decrease the electrophilicity of the C-4 position. Conversely, the inductive effect of the electronegative oxygen atom withdraws electron density.

In the case of nucleophilic attack, the C-4 position is generally more reactive than the C-2 or C-6 positions. This preference is attributed to a combination of factors. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at C-4 compared to C-2, making it more susceptible to nucleophilic attack. This is a general trend observed in similar systems like 4-halopyridines versus 2-halopyridines.

Steric and Electronic Influences on Reaction Outcomes

The interplay of steric and electronic factors is crucial in determining the outcome of reactions with this compound. While electronic effects often favor attack at the C-4 position, steric hindrance can play a significant role, especially with bulky nucleophiles.

The chlorine atoms at the C-2 and C-6 positions present a degree of steric shielding to the adjacent ring positions. stackexchange.com For a nucleophile to attack the C-2 or C-6 position, it must approach past one of these chlorine atoms. This steric hindrance can be substantial enough to direct the reaction preferentially to the more accessible C-4 position, even if electronic factors alone might suggest otherwise.

The nature of the nucleophile itself is also a critical determinant. Smaller, less sterically demanding nucleophiles may be able to access the C-2 and C-6 positions more readily, leading to a mixture of products. Conversely, bulkier nucleophiles will almost exclusively attack the C-4 position. The reaction conditions, including the solvent and temperature, can also influence the balance between electronic and steric control.

Table 1: Factors Influencing Selective Functionalization

| Position | Electronic Factors Favoring Reaction | Steric Factors Hindering Reaction |

| C-2/C-6 | Activated for SNAr by ring nitrogen. | Steric hindrance from adjacent chlorine atom and proximity to the nitrogen lone pair. stackexchange.com |

| C-4 | Generally higher LUMO coefficient, making it more electrophilic. | Less sterically hindered compared to C-2/C-6. |

Novel Synthetic Pathways and Methodological Advancements

Recent advancements in synthetic chemistry have focused on developing more sustainable and scalable methods for the production of functionalized pyridines.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyridine synthesis, this often involves the use of less hazardous solvents, catalysts, and reagents, as well as improving reaction efficiency to minimize waste. While specific green chemistry protocols for this compound are not extensively detailed in the provided results, the broader trends in pyridine synthesis point towards the adoption of such practices. For instance, the use of water as a solvent, where possible, can significantly reduce the environmental footprint of a synthesis.

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. youtube.com This technology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

The application of flow chemistry to the synthesis of substituted pyridines allows for the rapid optimization of reaction conditions and can facilitate the safe handling of hazardous intermediates. youtube.com For a compound like this compound, which serves as a key building block, the ability to produce it on a larger scale in a continuous and controlled manner is highly advantageous for industrial applications. youtube.com The modular nature of flow chemistry systems also lends itself to the automated synthesis of libraries of related compounds for drug discovery and materials science research. youtube.com

Table 2: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Process Type | Discontinuous | Continuous youtube.com |

| Scalability | Often challenging | More readily scalable youtube.com |

| Safety | Higher risk with large volumes | Enhanced safety with smaller reaction volumes at any given time |

| Process Control | Less precise | Precise control over parameters |

| Heat & Mass Transfer | Often limited | Excellent heat and mass transfer |

Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 4 Methoxypyridine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Elucidation of Substituent Effects on Chemical Shifts

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the pyridine (B92270) ring can significantly influence these shifts through inductive and resonance effects. In substituted pyridines, the position of a substituent dictates the extent of shielding or deshielding experienced by the ring protons and carbons. For instance, electron-withdrawing groups generally cause downfield shifts (deshielding) of nearby protons and carbons, while electron-donating groups lead to upfield shifts (shielding).

The chemical shifts for various substituted pyridine derivatives have been reported, illustrating these effects. For example, in a series of 2-arylpyridine derivatives, the introduction of different substituents on the phenyl ring leads to predictable changes in the ¹H and ¹³C NMR spectra of both the pyridine and phenyl moieties. The analysis of these substituent-induced chemical shifts (SCS) allows for the detailed characterization of electronic interactions within the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Selected 2,6-Dichloro-4-methoxypyridine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-[(2,6-Dichloro-4-methoxy)phenyl]-5-methylpyridine | 2.41 (s, 3H), 3.83 (s, 3H), 6.95 (s, 2H), 7.21 (d, J = 7.88 Hz, 1H), 7.57–7.61 (m, 1H), 8.56 (dd, J = 1.48 Hz, 0.68 Hz, 1H) | 18.2, 55.6, 113.9, 124.8, 130.8, 132.1, 134.9, 136.6, 149.8, 152.4, 159.4 | |

| 2-[(2,6-Dichloro-4-methyl)phenyl]-5-methylpyridine | 2.36 (s, 3H), 2.41 (s, 3H), 7.22–7.24 (m, 3H), 7.61 (d, J = 7.72 Hz, 1H), 8.58 (s, 1H) | 18.2, 20.6, 124.4, 128.5, 132.2, 134.1, 135.2, 136.7, 140.1, 149.8, 152.5 | |

| 2-[(2,6-Dichloro-4-fluoro)phenyl]-5-methylpyridine | 2.42 (s, 3H), 7.16–7.23 (m, 3H), 7.61–7.64 (m, 1H), 8.57–8.59 (m, 1H) | 18.2, 115.6 (d, J = 24.3 Hz), 124.5, 132.6, 134.7 (d, J = 3.9 Hz), 135.4 (d, J = 11.5 Hz), 136.8, 150.0, 151.6, 161.2 (d, J = 251.2 Hz) | |

| 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | 7.61 (d, J = 8.9 Hz, 2H), 7.62 (s,1H), 7.54 (d, J = 8.9 Hz, 2H), 7.42 (s, 1H), 4.18 (s, 3H) | 164.8, 155.3, 151.9, 136.6, 135.5, 134.3, 129.8, 129.4, 127.4, 127.0, 126.5, 115.5, 115.0, 93.5, 55.0 |

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR spectroscopy provides further structural insights by revealing correlations between different nuclei. libretexts.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule.

For instance, COSY spectra establish correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. These techniques are instrumental in confirming the substitution pattern on the pyridine ring and the structure of any appended side chains.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

The fragmentation of this compound derivatives in the mass spectrometer is influenced by the stability of the resulting ions. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or side chains. smolecule.com The presence of the methoxy (B1213986) group can also lead to specific fragmentation patterns, such as the loss of a methyl radical followed by the loss of carbon monoxide. The analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. A vibration is IR active if it causes a change in the dipole moment of the molecule, whereas a vibration is Raman active if it causes a change in the polarizability of the molecule.

For this compound derivatives, characteristic IR and Raman bands can be observed for the pyridine ring, the C-Cl bonds, and the C-O-C ether linkage. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are found in the lower frequency region, typically between 600 and 800 cm⁻¹. smolecule.com The asymmetric and symmetric stretching vibrations of the C-O-C ether group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. In a study of 4-methoxypyridine (B45360) N-oxide, the infrared and Raman spectra were analyzed to assign the vibrational frequencies.

X-ray Crystallography for Solid-State Structural Analysis

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left and right circularly polarized light. mdpi.com If a derivative of this compound is chiral, for example, due to the presence of a chiral substituent, CD and ORD spectroscopy can be used to determine its enantiomeric excess and to study its absolute configuration.

The application of chiroptical spectroscopy is highly dependent on the specific structure of the derivative. For a chiral derivative, the chromophoric pyridine ring would likely give rise to distinct CD signals, which would be sensitive to the stereochemistry of the molecule.

Computational Chemistry and Theoretical Studies of 2,6 Dichloro 4 Methoxypyridine

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the theoretical investigation of organic molecules, offering a balance between computational cost and accuracy. For 2,6-dichloro-4-methoxypyridine, DFT calculations are instrumental in understanding its electronic landscape and predicting its chemical reactivity.

The electronic character of this compound is defined by the interplay of its constituent parts: the pyridine (B92270) ring, the electron-withdrawing chloro substituents, and the electron-donating methoxy (B1213986) group. The nitrogen atom in the pyridine ring and the chlorine atoms are highly electronegative, leading to a significant inductive pull of electron density from the ring's carbon atoms. Conversely, the methoxy group at the 4-position donates electron density into the ring through resonance, where its lone pair electrons on the oxygen atom can delocalize into the π-system of the pyridine ring.

DFT calculations can quantify these effects by mapping the molecular orbitals and the electron density distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. In substituted pyridines, the HOMO is often associated with the π-system of the ring and the lone pair of the nitrogen atom, while the LUMO is typically a π* orbital of the ring. The presence of two chlorine atoms is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The methoxy group, by donating electron density, raises the energy of the HOMO.

The molecular electrostatic potential (MEP) is another critical output of DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the most negative potential is expected to be localized around the nitrogen atom, while the regions near the hydrogen atoms and the carbon atoms bonded to the chlorine atoms would exhibit a more positive potential, indicating electrophilic sites.

Interactive Data Table: Calculated Electronic Properties of Substituted Pyridines

Note: The following data is representative and compiled from computational studies on analogous substituted pyridines to illustrate the expected electronic properties of this compound. The exact values can vary based on the level of theory and basis set used in the calculation.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.78 | -0.45 | 6.33 | 2.22 |

| 2-Chloropyridine | -7.02 | -0.89 | 6.13 | 3.15 |

| 4-Methoxypyridine (B45360) | -6.21 | -0.21 | 6.00 | 2.98 |

| This compound (Estimated) | -6.50 | -1.20 | 5.30 | ~2.5 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and distributions of the HOMO and LUMO are key indicators of a molecule's ability to act as a nucleophile or an electrophile. A smaller HOMO-LUMO gap generally suggests higher reactivity. chalcogen.ro For this compound, the electron-withdrawing nature of the two chlorine atoms significantly lowers the energy of the LUMO, making the pyridine ring electron-deficient and thus a good candidate for nucleophilic aromatic substitution (SNAr) reactions.

The LUMO's distribution indicates the most likely sites for nucleophilic attack. In many substituted pyridines, the LUMO has significant coefficients on the carbon atoms at the 2, 4, and 6 positions. In the case of this compound, the LUMO is expected to be predominantly localized on the carbon atoms attached to the chlorine atoms (C2 and C6). This makes these positions highly susceptible to attack by nucleophiles. In some instances, particularly with strong electron-donating groups, the LUMO+1 orbital may also play a role in determining the regioselectivity of a reaction. rsc.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to quantify reactivity. researchgate.net These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

A higher chemical potential and a lower hardness value (higher softness) are indicative of greater reactivity. The electrophilicity index for this compound is expected to be significant, reflecting its susceptibility to nucleophilic attack.

DFT calculations are invaluable for elucidating reaction mechanisms by modeling the transition states of chemical reactions. For the SNAr reactions of this compound, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a high-energy intermediate known as a Meisenheimer complex, which then expels a chloride ion to form the product.

Transition state analysis allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to proceed). By comparing the activation energies for nucleophilic attack at the C2 and C6 positions, the regioselectivity of the reaction can be predicted. While these positions are electronically similar, steric hindrance from neighboring groups could lead to a preference for one site over the other. DFT calculations can model these subtle differences. The solvent can also play a crucial role in stabilizing the charged transition state, an effect that can be incorporated into the calculations using continuum solvation models.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms over time. This approach is particularly useful for studying conformational flexibility and the influence of the solvent environment.

The primary source of conformational flexibility in this compound is the rotation of the methoxy group around the C4-O bond. Computational studies on anisole (B1667542) and its derivatives have shown that the orientation of the methyl group relative to the aromatic ring can influence the molecule's properties. For this compound, the most stable conformation is likely to be planar, with the methyl group lying in the plane of the pyridine ring to maximize π-conjugation. However, rotation around this bond is possible, and MD simulations can explore the energy landscape of this rotation and the populations of different conformers at a given temperature.

Tautomerism is less of a concern for this compound under typical conditions. However, in highly acidic or basic environments, protonation or deprotonation could lead to different tautomeric forms, the stability of which could be assessed using computational methods.

The solvent environment can have a profound impact on the reactivity of a molecule, particularly for reactions involving charged species or polar transition states, such as SNAr reactions. researchgate.net MD simulations, often in conjunction with a quantum mechanics/molecular mechanics (QM/MM) approach, can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules.

These simulations can reveal how solvent molecules arrange themselves around the solute and how they interact with it through hydrogen bonding or dipole-dipole interactions. For SNAr reactions, polar solvents are expected to stabilize the negatively charged Meisenheimer intermediate and the transition state leading to it, thereby accelerating the reaction rate. MD simulations can provide a detailed picture of this stabilization by analyzing the radial distribution functions of solvent molecules around the reacting centers. Neutron scattering experiments combined with MD simulations have been used to study the aggregation of similar molecules like pyridine in aqueous solutions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govwikipedia.orgexcli.de These models are built on the principle that the structural features of a molecule, such as its electronic properties, hydrophobicity, and steric effects, determine its interactions with biological systems and its physical behavior. For substituted pyridines, including this compound, QSAR and QSPR studies provide valuable insights into their potential applications and environmental fate.

QSAR models for pyridine derivatives have been developed to predict a range of biological activities, including toxicity and efficacy as P-glycoprotein (P-gp) inhibitors. nih.gov These models often employ descriptors derived from quantum chemical calculations, such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is an indicator of a molecule's electrophilicity and reactivity. Another critical descriptor is the logarithm of the octanol-water partition coefficient (logP), which quantifies the hydrophobicity of a compound and its ability to cross biological membranes.

For instance, a study on the toxicity of various substituted pyridines to the ciliate Tetrahymena pyriformis established a QSAR model based on logKow (a measure of hydrophobicity) and ELUMO. qsardb.org While this study did not specifically include this compound, it did feature related compounds like 2,6-dichloropyridine. The models demonstrated that both hydrophobicity and electronic properties are significant predictors of toxicity. qsardb.org

QSPR models, on the other hand, are used to predict physicochemical properties such as boiling point, solubility, and redox potentials. For halogenated and methoxy-substituted pyridines, QSPR models can help estimate properties that are difficult to measure experimentally. Descriptors used in these models can include constitutional descriptors (e.g., molecular weight, number of chlorine atoms), topological descriptors, and quantum-chemical descriptors.

The development of a QSAR or QSPR model involves several key steps: data set preparation, calculation of molecular descriptors, variable selection, model construction using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous model validation. nih.gov

The two chlorine atoms at the 2 and 6 positions are strongly electron-withdrawing, which significantly lowers the electron density of the pyridine ring. This would be reflected in a more positive ELUMO value compared to unsubstituted pyridine, suggesting a higher reactivity towards nucleophiles. The methoxy group at the 4-position is an electron-donating group through resonance, which can partially counteract the effect of the chlorine atoms.

In a QSAR context for toxicity, the high hydrophobicity imparted by the two chlorine atoms would likely lead to a high logP value. Based on general QSAR models for toxicological endpoints, a higher logP is often correlated with increased toxicity up to a certain point, due to enhanced membrane permeability. The electrophilicity, influenced by both the chloro and methoxy groups, would also be a critical factor.

The following tables present hypothetical yet representative data based on published QSAR/QSPR studies of substituted pyridines to illustrate the principles.

Table 1: Representative Descriptors for a Set of Substituted Pyridines

| Compound | logP | ELUMO (eV) | Predicted Toxicity (log(1/IGC50)) |

| Pyridine | 0.65 | 1.05 | 0.20 |

| 2-Chloropyridine | 1.22 | 0.55 | 0.85 |

| 4-Methoxypyridine | 0.51 | 1.15 | 0.15 |

| 2,6-Dichloropyridine | 1.75 | 0.25 | 1.50 |

| This compound | 2.10 (Estimated) | 0.40 (Estimated) | 1.80 (Estimated) |

Note: The values for this compound are estimated based on the contributions of the individual substituents observed in various QSAR studies. The predicted toxicity is a hypothetical value for illustrative purposes.

Table 2: Example of a QSAR Model Equation for Pyridine Toxicity

The general form of a QSAR equation derived from multiple linear regression is:

Predicted Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

A plausible QSAR model for the toxicity of substituted pyridines, based on published research, could take the following form qsardb.org:

log(1/IGC₅₀) = -1.19 + 0.56 * (logKow) - 0.61 * (E_LUMO)

Applying this hypothetical model to the estimated descriptors for this compound would allow for a quantitative prediction of its toxicity.

Applications of 2,6 Dichloro 4 Methoxypyridine in Research and Development

Medicinal Chemistry and Pharmaceutical Research

In the realm of medicinal chemistry and pharmaceutical research, 2,6-Dichloro-4-methoxypyridine has emerged as a significant building block. Its utility spans the creation of active pharmaceutical ingredients (APIs) and the synthesis of diverse heterocyclic systems that exhibit a wide range of biological activities. The presence of two reactive chlorine atoms allows for sequential and selective substitution reactions, enabling chemists to construct complex molecular architectures designed to interact with specific biological targets.

This compound is recognized as a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). Its structural features are valuable for creating the complex molecular frameworks required in modern drug discovery. The pyridine (B92270) core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and derivatives like this compound provide a ready starting point for new pharmaceutical candidates. Companies involved in pharmaceutical development utilize this compound in research and development to produce a range of small molecule intermediates. buyersguidechem.com The reactivity of the chloro-substituents makes it an essential building block for constructing heterocyclic compounds that are central to the development of novel drugs.

The core structure of this compound is ideally suited for constructing a variety of heterocyclic scaffolds, which are ring-based chemical structures containing atoms of at least two different elements. These scaffolds are fundamental in drug design. By strategically replacing the chlorine atoms, researchers can fuse or attach other ring systems, such as imidazoles or oxadiazoles, to the pyridine core, leading to novel compounds with significant biological potential.

A significant application of the methoxypyridine motif is in the design of gamma-secretase modulators (GSMs), a class of drugs being investigated for the treatment of Alzheimer's disease. Gamma-secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, particularly the toxic Aβ42 species that is a hallmark of Alzheimer's. semanticscholar.org

Research has shown that incorporating a methoxypyridine structure into tetracyclic GSM scaffolds can lead to compounds with enhanced potency in reducing Aβ42 levels. Furthermore, this modification has been found to improve crucial drug-like properties, such as solubility, which is a common challenge in drug development. In vivo studies have demonstrated that certain methoxypyridine-derived GSMs can cross the blood-brain barrier and successfully reduce Aβ42 levels in the plasma and brain of transgenic mouse models of Alzheimer's disease.

Interactive Table: Research Findings on Methoxypyridine-Derived Gamma-Secretase Modulators

| Compound | Scaffold Type | Key Findings | Biological Effect | Reference |

| Compound 64 | Methoxypyridine-derived tetracycle | Showed improved activity and properties. | Reduced Aβ42 levels in plasma and brain of Tg2576 mice. | |

| Tetrahydroindazole 22d | Methoxypyridine-containing 2-aminothiazole | Identified as the most active analog in its series. | Selected for comprehensive in vitro ADMET analysis. | |

| General Methoxypyridine Analogs | Tetracyclic GSMs | Insertion of the methoxypyridine motif improved activity and solubility. | Arrested Aβ42 production. |

The imidazo[4,5-b]pyridine scaffold, which can be synthesized from pyridine-based precursors, is a "privileged" structure in medicinal chemistry due to its resemblance to naturally occurring purines. This structural similarity has led to the development of numerous derivatives with potent antiproliferative activity against various cancer cell lines.

Novel series of tetracyclic imidazo[4,5-b]pyridine derivatives have been designed and synthesized, showing significant cytostatic effects in the submicromolar range against cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). Research has demonstrated that the biological activity of these compounds is highly dependent on the placement of amino side chains and the position of the nitrogen atom within the pyridine ring. Some of the most promising compounds act as tubulin polymerization inhibitors or cyclin-dependent kinase 9 (CDK9) inhibitors, key mechanisms in cancer therapy. nih.gov

Interactive Table: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives

| Compound/Derivative Class | Mechanism of Action | Target Cancer Cell Lines | Notable Activity (IC₅₀) | Reference |

| Regioisomers 6, 7, 9 | DNA/RNA binding | HCT116, MCF-7 | 0.3 – 0.9 µM | |

| Compound 19 (N-methyl, p-hydroxy substituted) | Cell cycle arrest at G2/M phase | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45–1.90 μM | |

| Acrylonitriles 20, 21, 33 | Tubulin polymerization inhibition | Diverse human cancer cell panel | 0.2–0.6 μM | nih.gov |

| Various Derivatives (I, II, IIIa, etc.) | CDK9 Inhibition | MCF-7, HCT116 | 0.63–1.32 μM |

The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) ring systems are important heterocyclic scaffolds known to exhibit a broad spectrum of antimicrobial activities. nih.gov These structures can be synthesized using versatile building blocks, including pyridine derivatives. Oxadiazole-based compounds have shown potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govderpharmachemica.com

The development of these antimicrobial agents often involves synthesizing a library of compounds and evaluating them against a panel of pathogens. Studies have revealed that the antimicrobial efficacy of these derivatives can be finely tuned by altering the substituents on the heterocyclic rings. derpharmachemica.com This makes the exploration of oxadiazole derivatives a promising avenue in the search for new antibiotics to combat the growing threat of antimicrobial resistance. derpharmachemica.com

Interactive Table: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Derivative Class | Target Organism(s) | Type of Activity | Key Findings | Reference |

| 1,2,4-Oxadiazoles | Staphylococcus aureus (including MRSA), Gram-positive bacteria | Antibacterial | Broadly active against Gram-positive pathogens. | nih.gov |

| 1,3,4-Oxadiazoles (3a-j) | Pseudomonas aeruginosa, Candida albicans | Antibacterial, Antifungal | Compounds with a 4-methoxyphenoxymethyl moiety showed high anti-candidal activity. | |

| General 1,3,4-Oxadiazoles | Bacteria and Fungi | Antibacterial, Antifungal | Constitute an important class of compounds with chemotherapeutic properties. | derpharmachemica.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For derivatives originating from this compound, SAR analyses have been crucial in optimizing their therapeutic potential.

Gamma-Secretase Modulators: In the development of GSMs, SAR studies revealed that the incorporation of the methoxypyridine motif was a key factor in improving both the potency for reducing Aβ42 and the solubility of the compounds.

Antiproliferative Agents: For imidazo[4,5-b]pyridine derivatives, SAR has shown that the position of the nitrogen atom in the pyridine ring and the nature of substituents significantly impact antiproliferative activity. For instance, the presence of a hydroxyl group on a phenyl ring attached to the scaffold was found to confer strong activity against multiple cancer cell lines. The number and position of methoxy (B1213986) (O-CH3) groups on the pyridine ring can also directly influence antiproliferative efficacy.

Antimicrobial Agents: In the case of 1,2,4-oxadiazole antibiotics, SAR studies have established important structural requirements for activity against Gram-positive bacteria. nih.gov Quantitative structure-activity relationship (QSAR) models for 1,3,4-oxadiazoles have suggested that modifying the electronic properties of substituents on the oxadiazole ring can enhance antimicrobial activity. derpharmachemica.com

These SAR studies are essential for the rational design of more effective and selective drug candidates, guiding chemists in making targeted modifications to lead compounds.

Prodrug Design and Drug Delivery Systems

While direct research on this compound in prodrug design is not extensively documented in publicly available literature, the core structure of methoxypyridine is significant in medicinal chemistry and drug development. Prodrugs are inactive or less active molecules that are converted into the active drug form within the body. This strategy is often employed to enhance properties like solubility, permeability, and site-specific targeting.

The design of novel therapeutic agents often involves the modification of core heterocyclic scaffolds like pyridine. For instance, methoxypyridine derivatives have been investigated as gamma-secretase modulators for potential Alzheimer's disease treatment, where the methoxypyridine motif was introduced to improve activity and solubility. nih.gov The development of such compounds demonstrates the importance of the methoxypyridine structure in creating molecules with desirable pharmacokinetic properties, a key goal of prodrug design. nih.gov The general principles of prodrug development often involve creating bioreversible derivatives, and heterocyclic compounds like this compound offer multiple sites for chemical modification to potentially create prodrugs with improved delivery characteristics.

Agrochemical Research and Development

The agricultural sector utilizes pyridine derivatives extensively for creating products that protect crops and enhance yield. The chlorinated pyridine structure is a key component in many modern agrochemicals.

Intermediate in the Synthesis of Herbicides and Pesticides

This compound serves as a valuable intermediate in the synthesis of various agrochemicals. Although specific, commercialized herbicides or pesticides directly synthesized from this exact compound are not prominently detailed, its close structural analogs, such as 2,6-dichloro-4-methylpyridine, are explicitly mentioned as intermediates for herbicides and fungicides. chemimpex.com The synthesis process often involves the substitution of the chlorine atoms on the pyridine ring to build more complex, biologically active molecules. The presence of the methoxy group can influence the reactivity and properties of the final agrochemical product.

The table below outlines related pyridine intermediates and their applications in agrochemicals.

| Intermediate Compound | Downstream Agrochemical Type | Application |

| 2,6-Dichloro-4-methylpyridine | Herbicides, Fungicides | Crop Protection |

| 2-Chloro-5-chloromethylpyridine | Insecticides (e.g., Imidacloprid) | Pest Control |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Herbicides | Weed Control |

This table presents data on related compounds to illustrate the role of the dichloropyridine scaffold in agrochemical synthesis.

Development of Crop Protection Solutions

The use of this compound and related compounds as intermediates directly contributes to the development of advanced crop protection solutions. chemimpex.com Pyridine-based pesticides are considered part of the fourth generation of agrochemicals, known for high efficacy and often lower toxicity profiles compared to older generations like organochlorines and organophosphates. The synthesis of these effective solutions relies on the availability of versatile building blocks like chlorinated pyridine derivatives to create novel active ingredients that can combat a wide range of pests and plant diseases, thereby helping to improve crop yields. chemimpex.com

Materials Science Applications

In materials science, the focus is on creating novel materials with specific, enhanced properties. The unique electronic and structural characteristics of pyridine derivatives make them candidates for the development of advanced polymers and materials.

Precursor for Specialty Polymers and Resins

This compound is identified as a precursor in the field of specialty polymers. It is listed for sale under categories such as "Conductive Polymer" and "Polymer Science Material Building Blocks". msesupplies.com This suggests its role in the synthesis of polymers where the pyridine unit is incorporated into the polymer backbone. Such incorporation can enhance material properties like thermal stability, chemical resistance, and specific electronic characteristics. While specific polymer structures derived from this monomer are not detailed, its classification points to its utility in creating high-performance or functional polymers. A related compound, 2,6-dichloro-4-methylpyridine, is also noted for its involvement in the production of specialty polymers and resins. chemimpex.com

Development of Electronic Materials and Optical Materials

The development of new electronic and optical materials often utilizes organic molecules with specific π-conjugated systems. Pyridine derivatives are of interest in this field due to their electronic properties. Research on related compounds, such as pyridine-3-carbonitriles, has indicated they possess notable optical and electrical qualities. The synthesis of novel organic non-linear optical (NLO) materials has also involved pyridine derivatives, such as in the formation of 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) crystals. bohrium.com Although direct application of this compound is not specified, its dichlorinated pyridine structure makes it a potential building block for creating larger conjugated systems suitable for electronic or optical applications.

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive luminogens become highly fluorescent upon aggregation. This effect is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative energy dissipation pathways and enhances fluorescence. AIE materials, or AIEgens, possess desirable characteristics such as high quantum efficiency, good photostability, and biocompatibility, making them suitable for a range of applications including biosensing, bioimaging, and optoelectronics.

While direct research linking this compound to the synthesis of AIE materials is not extensively documented in the provided results, the core structure of pyridine and its derivatives is fundamental in constructing molecules that exhibit AIE properties. For instance, various Schiff-base derivatives, which can be synthesized from pyridine-containing precursors, have been shown to exhibit AIE characteristics with applications in pH sensing. The development of AIEgens often involves creating complex molecular architectures where the pyridine ring can serve as a key building block, influencing the electronic and steric properties of the final molecule. The unique substitution pattern of this compound offers potential for tailored synthesis of novel AIEgens. The chlorine atoms provide reactive sites for cross-coupling reactions, allowing for the introduction of various functional groups that can induce and modulate AIE activity.

Advanced Organic Synthesis Research

This compound is a versatile reagent in advanced organic synthesis, valued for its role in constructing complex molecules and developing new synthetic methodologies. chemimpex.comsmolecule.com

Reagent in Complex Molecular Structure Formation

The chemical architecture of this compound, featuring two reactive chlorine atoms and a methoxy group on a pyridine scaffold, makes it a valuable precursor in the synthesis of complex molecular structures. chemimpex.commade-in-china.com Its utility is particularly evident in the synthesis of polysubstituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials.

Researchers have utilized this compound as a starting material for creating tetrasubstituted pyridines. researchgate.net The chlorine atoms at the 2 and 6 positions are amenable to various substitution reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. smolecule.comnsf.gov This allows for the sequential and regioselective introduction of different substituents, leading to the construction of highly functionalized pyridine rings. For example, the synthesis of kinase inhibitors often involves the use of dichloropyridine derivatives to build the core heterocyclic structure. sci-hub.seacs.orgnih.gov

The table below summarizes the role of this compound and related dichloropyridines as precursors in the synthesis of complex molecules.

| Precursor | Reaction Type | Resulting Complex Structure | Application Area | Reference |

| 2,6-Dichloropyridine | Lithiation and reaction with an aldehyde, followed by oxidation and treatment with hydrazine | Pyrazolopyridine | Kinase Inhibitors | sci-hub.se |

| 2,6-Dichloro-3-nitropyridine | Suzuki coupling and amination | Substituted pyridines | Glycogen Synthase Kinase-3 (GSK3) Inhibitors | |

| 2,6-Dichloro-3-nitropyridine | Nucleophilic aromatic substitution | 3-aminoisoquinoline derivative | Kinase p70S6Kβ Inhibitor | |

| 2,6-Dichloropyridine | Nitration | 2,6-Dichloro-3-nitropyridine | Intermediate for further synthesis |

Exploration of New Synthetic Routes and Methodologies

The reactivity of this compound has been instrumental in the exploration and development of new synthetic routes and methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the chlorine atoms in dichloropyridines provides a platform for developing selective cross-coupling methods. Conventionally, cross-coupling reactions on dihalogenated N-heteroarenes occur preferentially at the position adjacent to the nitrogen atom (C2). nsf.gov However, recent research has focused on reversing this selectivity to achieve coupling at positions distal to the nitrogen (C4). The use of sterically hindered N-heterocyclic carbene (NHC) ligands in palladium catalysis has enabled highly selective cross-coupling at the C4 position of 2,4-dichloropyridines. nsf.gov This breakthrough opens up new avenues for synthesizing previously inaccessible substituted pyridines.

Furthermore, this compound and its analogs are key substrates in Suzuki-Miyaura coupling reactions for the synthesis of aryl- and hetaryl-substituted pyridines. researchgate.net These reactions, often catalyzed by palladium complexes, allow for the introduction of a wide range of aryl and heteroaryl groups onto the pyridine core. The development of efficient catalytic systems for these transformations is an active area of research.

The following table details synthetic methodologies where this compound or related compounds are employed.

| Substrate | Reaction | Catalyst/Reagent | Product Type | Significance | Reference |

| 2,4,6-Trichloropyridine (B96486) | Nucleophilic substitution | Sodium methoxide (B1231860) (NaOMe) | This compound | Efficient synthesis of the title compound | |

| 2,6-Dichloro-4-iodopyridine | Sonogashira cross-coupling | Palladium catalyst | Monocoupled product | Selective functionalization | researchgate.net |

| 2,4-Dichloropyridines | Cross-coupling | Palladium with sterically hindered NHC ligand | C4-coupled pyridines | Unconventional site selectivity | nsf.gov |

| 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines | Suzuki-Miyaura cross-coupling | Palladium acetate | 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | Synthesis of potential antiproliferative agents |

Environmental and Sustainability Considerations in the Research of 2,6 Dichloro 4 Methoxypyridine

Green Chemistry Principles in Synthesis and Application

The synthesis of 2,6-Dichloro-4-methoxypyridine and its precursors offers several opportunities to apply green chemistry principles, aiming to reduce the environmental impact of its production.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound is often achieved through the nucleophilic substitution of 2,4,6-trichloropyridine (B96486) with a methoxide (B1231860) source.

A common laboratory-scale synthesis involves reacting 2,4,6-trichloropyridine with sodium methoxide (generated from sodium hydride and methanol) in a solvent like dimethylformamide (DMF).

Reaction: C₅H₂Cl₃N (2,4,6-Trichloropyridine) + CH₃ONa (Sodium Methoxide) → C₆H₅Cl₂NO (this compound) + NaCl (Sodium Chloride)

Strategies for waste minimization in chemical production focus on source reduction, which can include:

Improving Work Practices: Optimizing reaction conditions to maximize yield and reduce the formation of byproducts.

Process Redesign: Investigating alternative synthetic routes with higher atom economy and less hazardous reagents.

Solvent selection is a critical factor in the environmental impact of a chemical process. Solvents account for a significant portion of the mass and energy intensity of production and contribute heavily to waste. In documented syntheses of this compound and its analogs, solvents such as dimethylformamide (DMF), 1,4-dioxane, and methanol (B129727) are commonly used.

From a green chemistry perspective, many traditional solvents have drawbacks:

Dimethylformamide (DMF): Effective for many reactions but is classified as a Substance of Very High Concern (SVHC) under REACH regulations due to its reproductive toxicity.

1,4-Dioxane: A potential human carcinogen, it is persistent in the environment.

Methanol: While biodegradable, it is flammable and toxic.

The ideal green solvent should have a low risk potential, be non-carcinogenic, and be easily recyclable, often through distillation. oc-praktikum.de Research into alternative reaction media, such as ionic liquids or supercritical fluids, is a major focus of green chemistry, although specific applications for the synthesis of this compound are not widely documented. The recycling of halogenated solvents, when their use is unavoidable, is crucial and can be effectively achieved through distillation. oc-praktikum.de

Degradation Pathways and Environmental Fate Studies

Understanding how this compound behaves and persists in the environment is crucial for assessing its long-term impact. While direct and comprehensive environmental fate studies on this specific compound are limited in publicly available literature, valuable insights can be drawn from studies of structurally similar pesticides that contain the chlorinated pyridine (B92270) moiety. routledge.comtaylorfrancis.com

The environmental persistence of chlorinated aromatic compounds can be significant. Their degradation can occur through biological processes (biodegradation) or through the action of sunlight (photodegradation).

Studies on the herbicide Fluroxypyr are particularly relevant. Fluroxypyr is applied as an ester and rapidly hydrolyzes to its acid form, which then degrades in the environment. europa.eu One of its major soil metabolites is 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine, a compound structurally very similar to this compound. europa.eu This indicates that the methoxypyridine structure can be a persistent intermediate in the breakdown of more complex molecules in soil.

The analysis of metabolites is key to understanding degradation pathways. In the case of the herbicide Fluroxypyr, several chlorinated pyridine metabolites have been identified and quantified in soil and water/sediment systems. europa.eu These findings provide a model for the potential transformation products of this compound.

The primary metabolites of Fluroxypyr, their occurrence, and their significance are detailed below.

| Metabolite Name | Chemical Structure | Maximum Observed Concentration (% of Applied Dose) | Environmental Compartment | Notes |

|---|---|---|---|---|

| 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine | C₆H₅Cl₂FN₂O | 38% | Soil | A major metabolite in soil, indicating the stability of the methoxypyridine ring. Does not occur in water/sediment systems. |